2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride
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Description
2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C20H25ClN2O and its molecular weight is 344.88. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Receptor Affinities
Research has extensively investigated the receptor binding profiles and pharmacological effects of NBOMe derivatives, which are closely related to 2-(2,5-Dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride. These studies reveal that NBOMe compounds, such as 25B-NBOMe and its analogs, exhibit high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is associated with their hallucinogenic effects. The potent activation of these receptors suggests potential applications in studying the serotonergic system and the mechanism of action of hallucinogenic compounds (Rickli et al., 2015).
Toxicological Studies and Safety Assessments
Toxicological assessments of NBOMe derivatives have been crucial in understanding their safety profile and the risks associated with their exposure. These studies have shown that even at low doses, compounds like 25B-NBOMe can induce severe toxic effects, which are important for evaluating the safety of new psychoactive substances. Such research is critical for forensic and clinical toxicology, providing insights into the potential risks and helping to develop strategies for managing intoxications (Yoshida et al., 2015).
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-8-9-19-18(12-14)17(15(2)22-19)10-11-21-13-16-6-4-5-7-20(16)23-3;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZCDJERJIOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=C3OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.